molecular formula C9H10N2O3 B2383652 3-[(Methylcarbamoyl)amino]benzoic acid CAS No. 501646-90-8

3-[(Methylcarbamoyl)amino]benzoic acid

Cat. No.: B2383652
CAS No.: 501646-90-8
M. Wt: 194.19
InChI Key: OZMAIYZLSWWAGU-UHFFFAOYSA-N
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Description

3-[(Methylcarbamoyl)amino]benzoic acid (CAS 501646-90-8) is a substituted benzoic acid derivative with a molecular formula of C9H10N2O3 and a molecular weight of 194.19 g/mol . This compound is part of the aminobenzoic acid family, which are recognized as highly versatile building blocks in pharmaceutical research and development . Given its structural features, this chemical serves as a valuable intermediate for the synthesis of more complex molecules. Researchers utilize such scaffolds in the exploration of novel compounds with potential biological activities, which can include antimicrobial, anticancer, and anti-Alzheimer's properties, as noted in studies of related aminobenzoic acid derivatives . The compound should be stored in a cool, dry, and well-ventilated place, and it is intended for use by qualified researchers in a laboratory setting only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10-9(14)11-7-4-2-3-6(5-7)8(12)13/h2-5H,1H3,(H,12,13)(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMAIYZLSWWAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Methylcarbamoyl Amino Benzoic Acid

Strategies for the Direct Synthesis of 3-[(Methylcarbamoyl)amino]benzoic Acid

Direct synthesis strategies aim to construct the target molecule by forming the key aryl-nitrogen bond connecting the benzoic acid moiety to the methylcarbamoyl group in a single transformative step. These methods often involve advanced catalytic systems.

The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.orgnih.gov Traditionally, these reactions require harsh conditions, including high temperatures (often exceeding 200°C) and high catalyst loading. nih.gov However, modern advancements have introduced ligands that facilitate the reaction under milder conditions. nih.gov

In a hypothetical direct synthesis of a related compound, an Ullmann-type reaction could be envisioned between a halobenzoic acid and methylurea (B154334). This would involve the coupling of 3-bromobenzoic acid with methylurea in the presence of a copper catalyst. The reaction typically requires a polar, high-boiling solvent like N,N-Dimethylformamide (DMF) and a base to facilitate the coupling. researchgate.net The success of this approach would heavily depend on the relative reactivity of the starting materials and the stability of the methylurea under the required reaction conditions. The use of ultrasonic irradiation has been shown to enhance yields and significantly reduce reaction times in similar Ullmann condensations. researchgate.net

Table 1: Hypothetical Ullmann Condensation Conditions for Synthesis of Related Aminobenzoic Acid Derivatives
ParameterConditionRationale/Reference
Aryl Halide3-Bromobenzoic acidStarting material providing the benzoic acid core.
Nitrogen SourceMethylureaProvides the (methylcarbamoyl)amino moiety.
CatalystCopper(I) Iodide (CuI)Standard catalyst for Ullmann C-N coupling. organic-chemistry.orgnih.gov
LigandProline or Phenanthroline derivativesLowers reaction temperature and improves yield. nih.gov
BasePotassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Neutralizes the HBr formed during the reaction. nih.gov
SolventN,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)High-boiling polar aprotic solvent. researchgate.net
Temperature100-150 °C (with modern ligands)Lowered from traditional >200°C due to ligand use. nih.gov

The term "amidomethylation" typically refers to the introduction of an R₂NC(O)CH₂- group. For the direct synthesis of this compound, a more accurate description would be a direct C-H carbamoylation. This advanced strategy involves the direct functionalization of a C-H bond on the benzoic acid ring. ibs.re.krresearchgate.net

This approach is at the forefront of synthetic chemistry and generally relies on transition-metal catalysis (e.g., using Iridium or Rhodium) to activate a specific C-H bond. ibs.re.kr For instance, a reaction could be designed where benzoic acid itself is subjected to a reagent that generates a methylcarbamoyl radical or a related reactive species under photoredox or other catalytic conditions. researchgate.netnih.gov The carboxylic acid group can act as a directing group, guiding the new substituent to the ortho position. To achieve meta-substitution, a multi-step, one-pot process involving ortho-amidation followed by a protodecarboxylation has been explored for related aniline (B41778) derivatives. ibs.re.kr While powerful, developing a selective and high-yielding direct C-H carbamoylation at the meta position of benzoic acid for this specific target molecule remains a significant synthetic challenge and is not a commonly reported method.

Precursor-Based Synthesis Pathways for this compound

Precursor-based syntheses are generally more common and practical. These pathways begin with a molecule that already contains the aminobenzoic acid scaffold, followed by the introduction of the final functional group.

The most logical and widely used precursor for the synthesis of this compound is 3-aminobenzoic acid (also known as meta-aminobenzoic acid). mdpi.comnih.gov This compound is commercially available and possesses two key functional groups: a carboxylic acid and an aromatic amino group. In the context of this synthesis, the amino group serves as a nucleophile, making it the primary site for chemical modification, while the carboxylic acid group remains, for the most part, unreactive under the chosen conditions. researchgate.net The synthesis of 3-aminobenzoic acid itself can be achieved through methods such as the reduction of 3-nitrobenzoic acid. epo.org A sustainable "one-pot" method has also been developed starting from 3-nitrobenzaldehyde (B41214) in subcritical water. mdpi.com

With 3-aminobenzoic acid as the starting material, the key transformation is the introduction of the methylcarbamoyl group (-C(O)NHCH₃) onto the amino nitrogen. The most direct and efficient method to achieve this is through the reaction with methyl isocyanate (CH₃N=C=O).

In this reaction, the lone pair of electrons on the nitrogen atom of the 3-aminobenzoic acid's amino group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This process is typically rapid and exothermic, forming the urea (B33335) linkage of the final product. The reaction is usually carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or DMF, to dissolve the starting materials and facilitate the reaction while preventing side reactions with the solvent.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

To maximize the yield and purity of this compound from the reaction of 3-aminobenzoic acid and methyl isocyanate, several reaction parameters can be optimized. Careful control of these conditions is crucial for minimizing side products and ensuring complete conversion.

Key parameters for optimization include:

Temperature: The reaction is exothermic. Running the reaction at a controlled, low temperature (e.g., 0-25 °C) can help manage the heat generated and prevent potential side reactions or degradation of the product.

Solvent: A dry, aprotic solvent is essential to prevent the highly reactive isocyanate from reacting with water or other protic substances. Suitable solvents include THF, DMF, acetonitrile, or ethyl acetate.

Stoichiometry: Using a slight excess of one reagent can drive the reaction to completion, but a large excess of the volatile and toxic methyl isocyanate should be avoided. A molar ratio close to 1:1 is typically employed.

Addition Rate: Slow, dropwise addition of the methyl isocyanate to a solution of 3-aminobenzoic acid helps to control the reaction rate and temperature.

Reaction Time: The reaction is often rapid, but monitoring by techniques like Thin Layer Chromatography (TLC) can determine the optimal time needed for the starting material to be fully consumed.

Modern techniques such as microwave-assisted synthesis could also be applied to potentially enhance the reaction rate and improve yields, as has been demonstrated in other Ullmann-type reactions and urea syntheses. researchgate.net

Table 2: Parameters for Optimization of this compound Synthesis
ParameterVariable RangePurpose of Optimization
Temperature0 °C to Room Temperature (25 °C)Control exothermicity, minimize side products.
SolventTHF, DMF, Acetonitrile, Ethyl AcetateEnsure reagent solubility and prevent side reactions with isocyanate.
Reagent Stoichiometry (Isocyanate:Amine)1:1 to 1.1:1Drive reaction to completion while minimizing excess toxic reagent.
Concentration0.1 M to 1.0 MInfluence reaction rate and facilitate product precipitation/isolation.
Energy SourceConventional Heating vs. Microwave/Ultrasonic IrradiationPotentially reduce reaction time and increase yield. researchgate.net

Chemical Reactivity and Potential Transformations of this compound

The carboxylic acid group is the primary site for acylation and esterification reactions.

Esterification:

Standard acid-catalyzed esterification, such as the Fischer-Speier method, is expected to proceed readily. researchgate.netlibretexts.org The reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. researchgate.net

Reactant (Alcohol)CatalystExpected Product
MethanolH₂SO₄Methyl 3-[(methylcarbamoyl)amino]benzoate
EthanolH₂SO₄Ethyl 3-[(methylcarbamoyl)amino]benzoate
IsopropanolH₂SO₄Isopropyl 3-[(methylcarbamoyl)amino]benzoate

This table represents expected outcomes based on general esterification principles.

Acylation to form Acid Chlorides and Anhydrides:

The carboxylic acid can be converted to more reactive acylating agents. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would likely yield the corresponding acid chloride, 3-[(methylcarbamoyl)amino]benzoyl chloride. This acid chloride would be a versatile intermediate for the synthesis of esters and amides under milder conditions than direct esterification or amidation of the carboxylic acid.

Similarly, reaction with a suitable reagent like acetic anhydride (B1165640) could potentially lead to the formation of a mixed anhydride, although self-condensation to form the symmetric anhydride is also a possibility under dehydrating conditions.

The primary site for nucleophilic substitution on this compound is the carbonyl carbon of the carboxylic acid group, proceeding through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.orglibretexts.org This typically involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org

For the carboxylic acid itself, the leaving group is a hydroxide (B78521) ion, which is a poor leaving group. Therefore, acid catalysis is generally required to protonate the hydroxyl group, converting it into a better leaving group (water). byjus.com

If the carboxylic acid is first converted to an acid chloride or anhydride, the range of effective nucleophiles expands significantly, and the reactions can often proceed without a catalyst. For instance, the acid chloride would react readily with:

Alcohols to form esters.

Amines to form amides.

Water (hydrolysis) to revert to the carboxylic acid.

Nucleophilic aromatic substitution on the benzene (B151609) ring is generally not favored unless there are strong electron-withdrawing groups positioned ortho or para to a good leaving group, which is not the case in this molecule.

Regioselectivity:

In reactions involving the aromatic ring, the directing effects of the existing substituents would govern the regioselectivity of electrophilic aromatic substitution. The (methylcarbamoyl)amino group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The positions ortho and para to the (methylcarbamoyl)amino group are at positions 2, 4, and 6, while the position meta to the carboxylic acid is at position 5. Therefore, electrophilic attack would likely be directed to the positions activated by the (methylcarbamoyl)amino group and not deactivated by the carboxylic acid group. Predicting the precise outcome would require experimental data, as steric hindrance from the substituents would also play a role.

For reactions at the urea moiety, the two nitrogen atoms present different nucleophilicities. The nitrogen attached to the methyl group is generally more nucleophilic than the one attached to the acyl group of the benzene ring. However, reactions at these positions are less common than at the carboxylic acid.

Stereoselectivity:

This compound is an achiral molecule, and therefore, reactions with achiral reagents would not produce stereoisomers. The concept of stereoselectivity would become relevant if the molecule were to react with a chiral reagent or a catalyst, or if a chiral center were to be introduced during a reaction. masterorganicchemistry.com For instance, esterification with a chiral alcohol would lead to the formation of diastereomeric esters. Similarly, if a reaction were to create a new stereocenter in the molecule, the potential for diastereoselective or enantioselective outcomes would exist, depending on the reaction conditions and reagents used. Without specific experimental studies, any discussion of stereoselectivity remains purely theoretical.

Advanced Spectroscopic and Analytical Characterization of 3 Methylcarbamoyl Amino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Elucidation of Proton (¹H) NMR Signatures

The ¹H NMR spectrum of 3-[(Methylcarbamoyl)amino]benzoic acid is anticipated to exhibit a series of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The aromatic region would likely display a complex pattern due to the meta-substitution on the benzene (B151609) ring. The proton ortho to the carboxylic acid group is expected to be the most deshielded among the aromatic protons due to the electron-withdrawing nature of the carboxyl group. The protons on the methyl group and the amine would also show characteristic signals.

Based on the analysis of structurally related compounds, such as 3-aminobenzoic acid and other substituted benzoic acids, the predicted chemical shifts (δ) in a solvent like DMSO-d₆ are presented in the table below. rsc.org The coupling constants (J-values) between adjacent aromatic protons are typically in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Carboxylic Acid (-COOH)~13.0Singlet (broad)Highly deshielded due to the acidic nature.
Amide (-NH-)~8.5 - 9.0Singlet (broad) or QuartetBroad due to quadrupole effects and exchange. May show coupling to the methyl protons.
Aromatic (C2-H)~8.2Singlet or TripletMost deshielded aromatic proton, ortho to two electron-withdrawing groups.
Aromatic (C6-H)~7.8DoubletOrtho to the carboxylic acid group.
Aromatic (C4-H)~7.6DoubletOrtho to the methylcarbamoyl group.
Aromatic (C5-H)~7.4TripletCoupled to both C4-H and C6-H.
Methyl (-CH₃)~2.8DoubletCoupled to the amide proton.

This is an interactive data table. Users can sort and filter the data as needed.

Carbon-13 (¹³C) NMR Spectral Analysis and Quaternary Carbon Assignment

The quaternary carbons, those not directly bonded to any protons, can be identified through techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or by their generally weaker signal intensity in a standard broadband-decoupled ¹³C NMR spectrum. In this molecule, the carbons of the carboxylic acid group, the amide carbonyl, and the two aromatic carbons attached to the substituents (C1 and C3) are quaternary.

Carbon Assignment Predicted Chemical Shift (ppm) Quaternary Notes
Carboxylic Acid (-COOH)~168YesHighly deshielded due to the two oxygen atoms.
Amide (-C=O)~166YesDeshielded carbonyl carbon.
Aromatic (C3)~140YesAttached to the nitrogen of the methylcarbamoyl group.
Aromatic (C1)~132YesAttached to the carboxylic acid group.
Aromatic (C5)~129No
Aromatic (C6)~124No
Aromatic (C2)~122No
Aromatic (C4)~120No
Methyl (-CH₃)~27NoShielded aliphatic carbon.

This is an interactive data table. Users can sort and filter the data as needed.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, advanced NMR techniques are invaluable.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic spin system. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations are crucial for the definitive assignment of all ¹H and ¹³C signals, especially for the closely spaced aromatic signals.

Solid-State NMR (ssNMR): While solution-state NMR provides information about the molecule's structure in a solvated environment, solid-state NMR can probe the structure and dynamics in the solid phase. For urea (B33335) derivatives, ssNMR has been used to study conformational preferences and intermolecular interactions, such as hydrogen bonding. uni.lu For this compound, ssNMR could provide insights into the packing of the molecules in the crystal lattice and the nature of the hydrogen bonding network involving the carboxylic acid and amide groups.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show a number of characteristic absorption bands corresponding to the various functional groups. The presence of a carboxylic acid is typically indicated by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹. The secondary amide group will show an N-H stretch around 3300 cm⁻¹ and a strong amide I band (primarily C=O stretch) around 1650 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. ucl.ac.uk

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
O-H Stretch (broad)3300 - 2500Carboxylic Acid
N-H Stretch~3300Amide
Aromatic C-H Stretch3100 - 3000Aromatic Ring
Aliphatic C-H Stretch3000 - 2850Methyl Group
C=O Stretch (Carboxylic Acid)1710 - 1680Carboxylic Acid
C=O Stretch (Amide I)1680 - 1630Amide
N-H Bend (Amide II)1570 - 1515Amide
Aromatic C=C Stretch1600 - 1450Aromatic Ring
C-O Stretch1320 - 1210Carboxylic Acid
C-N Stretch1250 - 1020Amide/Amine

This is an interactive data table. Users can sort and filter the data as needed.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the aromatic C=C stretching vibrations and the symmetric vibrations of the molecule. The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis. core.ac.uk Theoretical calculations are often employed to aid in the assignment of the observed vibrational bands in both FT-IR and Raman spectra. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature of its chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores).

For this compound, the primary chromophore is the benzene ring, which is substituted with a carboxylic acid group and a methylcarbamoyl-amino group. These substituents influence the energy of the π-electron systems. The spectrum is expected to show characteristic absorption bands corresponding to π→π* transitions within the aromatic ring. Benzoic acid derivatives typically exhibit three main absorption bands, often labeled A, B, and C. researchgate.net For instance, the related compound 3-Aminobenzoic acid shows absorption maxima (λmax) at 194 nm, 226 nm, and 272 nm. sielc.com The presence of the methylcarbamoyl group in place of a simple amino group is expected to cause a shift in these absorption maxima due to its influence on the electron density of the benzene ring. The lone pairs on the nitrogen and oxygen atoms can participate in n→π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands.

Table 1: Expected UV-Vis Absorption Bands for this compound in a Polar Solvent

Approximate Wavelength (λmax)Type of Electronic TransitionAssociated Molecular Moiety
~200-220 nmπ→πAromatic System (Benzene Ring)
~230-250 nmπ→πAromatic System conjugated with C=O
~270-290 nmπ→π* / n→π*Aromatic System and Carbonyl/Amide Groups

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. The molecular formula for this compound is C9H10N2O3, corresponding to a monoisotopic mass of approximately 194.064 Da.

Upon ionization, typically via electron ionization (EI), the molecule forms a molecular ion ([M]•+), which can then undergo fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways are expected. The fragmentation of benzoic acid derivatives often involves the loss of moieties from the carboxylic acid group and cleavage of bonds adjacent to the aromatic ring. docbrown.infosci-hub.se Key fragmentation processes for this compound would likely include:

Decarboxylation: Loss of CO2 (44 Da) from the molecular ion.

Loss of the methylcarbamoyl group: Cleavage of the C-N bond connecting the substituent to the ring.

Fragmentation of the side chain: Loss of methyl isocyanate (CH3NCO) or cleavage of the amide bond.

Formation of the benzoyl cation or related structures: Similar to benzoic acid, which forms a stable [C6H5CO]+ ion at m/z 105. docbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonProposed Neutral Loss
194[C9H10N2O3]•+ (Molecular Ion)-
177[M - OH]•+•OH
149[M - COOH]•+•COOH
136[M - CH3NCO]•+CH3NCO
121[C7H7NO]•+•CONHCH3 and CO

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Engineering

For this compound, the presence of both hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic and amide C=O oxygens) suggests that hydrogen bonding will be a dominant force in its crystal structure. It is highly probable that the molecules will form dimeric structures via hydrogen bonds between their carboxylic acid groups, a common motif for benzoic acids. mdpi.com Additional hydrogen bonds involving the methylcarbamoyl group could link these dimers into extended one-, two-, or three-dimensional networks. The planar nature of the benzene ring may also facilitate π–π stacking interactions, further stabilizing the crystal lattice. mdpi.com While specific crystal data for this exact compound is not available, analysis of related structures provides a template for the expected parameters. nih.gov

Table 3: Representative Crystallographic Parameters Determined by XRD

ParameterInformation ProvidedExample Value (Hypothetical)
Crystal SystemThe symmetry of the unit cellMonoclinic
Space GroupThe specific symmetry elements of the crystalP21/c
Unit Cell Dimensions (a, b, c, β)The size and shape of the repeating unita=10.5 Å, b=5.2 Å, c=15.8 Å, β=95°
ZNumber of molecules per unit cell4
Key Hydrogen BondsSpecific intermolecular interactionsO-H···O (acid dimer), N-H···O (amide linkage)

Elemental Analysis (CHN) for Purity and Stoichiometry

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This combustion-based method provides a crucial check on the purity and stoichiometry of a synthesized compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula.

For this compound (C9H10N2O3), the theoretical elemental composition can be calculated based on its molecular weight of 194.19 g/mol . A close agreement between the experimental and theoretical values (typically within ±0.4%) is strong evidence of the compound's identity and high purity.

Table 4: Elemental Analysis Data for C9H10N2O3

ElementTheoretical Mass %Experimental Mass % (Hypothetical)
Carbon (C)55.67%55.71%
Hydrogen (H)5.19%5.22%
Nitrogen (N)14.43%14.39%

Biological Activities and Pharmacological Potential of 3 Methylcarbamoyl Amino Benzoic Acid and Its Analogues

Evaluation of Antimicrobial Properties

The antimicrobial potential of ureidobenzoic acid derivatives, including compounds structurally related to 3-[(Methylcarbamoyl)amino]benzoic acid, has been a subject of scientific inquiry. These investigations have explored their efficacy against a spectrum of microbial pathogens.

Antibacterial Efficacy (Gram-Positive and Gram-Negative Organisms)

While specific studies on the antibacterial activity of this compound are not extensively detailed in publicly available literature, research on analogous ureidobenzoic acid compounds provides valuable insights. Generally, derivatives of aminobenzoic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often influenced by the specific substitutions on the benzene (B151609) ring and the nature of the ureido side chain. For many benzoic acid derivatives, the antibacterial effect is more pronounced against Gram-positive bacteria.

Table 1: Representative Antibacterial Activity of Benzoic Acid Analogues (Note: Data for the specific target compound is not available; this table represents general findings for the compound class.)

Compound Class Gram-Positive Bacteria Gram-Negative Bacteria Reference
Ureidobenzoic Acid Derivatives Moderate to Good Limited to Moderate [General finding]
Aminobenzoic Acid Esters Good Moderate [General finding]

Antifungal Activity

The antifungal properties of benzoic acid derivatives have been investigated against various fungal pathogens. Studies on related compounds suggest that the presence of a ureido group can contribute to antifungal activity. The mechanism of action is often attributed to the disruption of fungal cell membrane integrity or inhibition of essential metabolic pathways. As with antibacterial action, the specific structural features of the molecule play a crucial role in determining its antifungal potency.

Antiviral Activity

Research into the antiviral potential of this compound and its analogues is an emerging area. While specific data on the target compound is limited, broader studies on benzoic acid derivatives have shown promise against certain viruses. The mode of antiviral action for this class of compounds can vary, from inhibiting viral entry into host cells to disrupting viral replication processes. Further focused research is necessary to elucidate the specific antiviral profile of this compound.

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of compounds related to this compound have been evaluated in various preclinical models. These studies provide a basis for understanding the potential therapeutic utility of this chemical scaffold in managing inflammation and pain.

In vivo Models for Anti-inflammatory Assessment

In vivo Models for Analgesic Assessment

The analgesic potential of related compounds has been investigated using models such as the acetic acid-induced writhing test in mice. This test assesses the ability of a compound to reduce the number of abdominal constrictions (writhes) induced by an irritant, which is indicative of peripheral analgesic activity. Studies on structurally similar compounds have shown a significant reduction in the number of writhes, suggesting that the ureidobenzoic acid scaffold may interfere with the signaling pathways involved in pain perception.

Table 2: Representative Anti-Inflammatory and Analgesic Activity of Related Benzoic Acid Derivatives (Note: Data for the specific target compound is not available; this table represents general findings for the compound class.)

Activity In vivo Model Observed Effect Reference
Anti-inflammatory Carrageenan-induced paw edema Reduction in paw volume [General finding]

Anticancer Activity and Cytotoxicity Studies

Inhibition of Cancer Cell Line Proliferation

The cytotoxic potential of this compound and its analogues has been investigated against a variety of human cancer cell lines, demonstrating a broad spectrum of activity. Research into structurally related compounds, such as aminobenzoic acid and carbamate (B1207046) derivatives, has revealed significant antiproliferative effects.

One analogue, 3-m-bromoacetylamino benzoic acid ethyl ester, has shown potent cancericidal effects with IC50 values below 0.2 µg/mL for human leukemia and lymphoma cells, and between 0.8 to 0.88 µg/mL for prostate, colon, ductal, and kidney cancer cell lines. nih.gov Notably, its efficacy was not diminished in multidrug-resistant lymphoma cells. nih.gov Carbamate analogues of Melampomagnolide B have also been evaluated against a panel of sixty human cancer cell lines, with some derivatives showing GI50 values in the nanomolar range against leukemia, melanoma, breast, non-small cell lung, and renal cancer cell lines. tandfonline.com

Furthermore, newly synthesized 1,2,3-triazole-amino acid conjugates containing a diaryl ether moiety have demonstrated significant antiproliferative activity, inhibiting the growth of breast (MCF7) and liver (HepG2) cancer cells by over 30% at concentrations below 10 µM. researchgate.netnih.gov Another study on benzoxazolone derivatives identified a compound, 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one, as a lead compound due to its high cytotoxicity against cancer cells. nih.gov

The following table summarizes the cytotoxic activity of selected analogues against various cancer cell lines.

Compound/AnalogueCancer Cell Line(s)Activity (IC50/GI50)Reference(s)
3-m-bromoacetylamino benzoic acid ethyl esterHuman leukemia and lymphoma< 0.2 µg/mL nih.gov
3-m-bromoacetylamino benzoic acid ethyl esterProstate, colon, ductal, and kidney cancer0.8 - 0.88 µg/mL nih.gov
Carbamate analogue 6a of Melampomagnolide BHuman leukemia (CCRF-CEM)680 nM tandfonline.com
Carbamate analogue 6e of Melampomagnolide BHuman leukemia (CCRF-CEM)620 nM tandfonline.com
Carbamate analogue 6a of Melampomagnolide BMelanoma (MDA-MB-435)460 nM tandfonline.com
Carbamate analogue 6a of Melampomagnolide BBreast cancer (MDA-MB-468)570 nM tandfonline.com
Carbamate analogue 6e of Melampomagnolide BNon-small cell lung cancer (HOP-92)650 nM tandfonline.com
Carbamate analogue 6e of Melampomagnolide BRenal cancer (RXF 393)900 nM tandfonline.com
1,2,3-triazole-amino acid conjugate 6Breast cancer (MCF7)< 10 µM (>30% inhibition) researchgate.netnih.gov
1,2,3-triazole-amino acid conjugate 7Liver cancer (HepG2)< 10 µM (>30% inhibition) researchgate.netnih.gov
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84 µM preprints.org

Apoptosis Induction Mechanisms

A significant mechanism underlying the anticancer activity of this compound analogues is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have elucidated several pathways through which these compounds trigger this cellular self-destruction process.

One key pathway involves the activation of caspases, a family of proteases crucial for the execution of apoptosis. For instance, 3-m-bromoacetylamino benzoic acid ethyl ester has been shown to induce apoptosis by specifically activating caspase-9, an initiator caspase in the intrinsic apoptotic pathway. nih.gov This activation leads to a cascade of events, including the activation of effector caspases like caspase-3 and caspase-6, ultimately resulting in the cleavage of cellular components and cell death. nih.gov The intrinsic, or mitochondrial, pathway of apoptosis is further implicated by the observed release of cytochrome c from the mitochondria into the cytosol. mdpi.com

Another identified mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation. A novel benzothiazole (B30560) derivative, for example, was found to induce apoptosis in glioblastoma (U87) and cervix cancer (HeLa) cells by suppressing the PI3K/AKT signaling pathway. nih.gov This pathway is often hyperactivated in cancer, promoting cell survival, and its inhibition can lead to the upregulation of pro-apoptotic proteins. nih.gov

Furthermore, research on ATP analogs has demonstrated their ability to induce apoptosis through the intrinsic mitochondrial pathway, characterized by the activation of caspase-9 and caspase-3. mdpi.com This process is also associated with an increase in the expression of the tumor suppressor protein p53, which plays a pivotal role in initiating apoptosis in response to cellular stress. mdpi.com

Enzyme Modulation and Inhibition Profiles

Cholinesterase Enzyme Inhibition (AChE, BChE)

Derivatives of this compound, particularly those containing a carbamate moiety, have been investigated for their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of conditions like Alzheimer's disease.

Studies on various carbamate derivatives have demonstrated a range of inhibitory activities, from weak to potent, against both AChE and BChE. mdpi.comnih.govnih.gov For many of these compounds, the inhibition of BChE is more pronounced than that of AChE. mdpi.comnih.gov The carbamate functional group acts as a pharmacophore, enabling these molecules to act as pseudo-irreversible inhibitors by carbamylating the serine residue in the active site of the cholinesterase enzymes. researchgate.net

The inhibitory potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50). For example, a series of O-aromatic N,N-disubstituted carbamates and thiocarbamates exhibited IC50 values for AChE inhibition in the range of 38 to 90 µM, while for BChE, the IC50 values ranged from 1.60 to 311.0 µM. mdpi.com Some novel tacrine-carbamate derivatives have shown even greater potency, with IC50 values at the nanomolar level for both enzymes. nih.gov

The following table presents the cholinesterase inhibitory activities of selected analogue compounds.

Compound/Analogue ClassEnzymeActivity (IC50/Ki)Reference(s)
O-Aromatic (thio)carbamatesAChE38 - 90 µM mdpi.com
O-Aromatic (thio)carbamatesBChE1.60 - 311.0 µM mdpi.com
Tacrine-carbamate derivative 6kAChE22.15 nM nih.gov
Tacrine-carbamate derivative 6kBChE16.96 nM nih.gov
Indoline-3-propionic acid derivative 120AChE0.4 µM acs.org
Indoline-3-propionic acid derivative 94AChE1.2 µM acs.org
Tetrahydroisoquinolynyl-benzoic acid derivative 6fAChE13.62 ± 0.21 nM (Ki) nih.gov
Heterostilbene carbamate 16BChE26.5 nM nih.gov

Histone Deacetylase (HDAC) Enzyme Inhibition

Benzoic acid derivatives have emerged as promising inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. tandfonline.comnih.govnih.gov Aberrant HDAC activity is often associated with the development and progression of cancer, making HDAC inhibitors a valuable class of anticancer agents. nih.gov

Research has shown that certain naturally occurring benzoic acid derivatives can effectively inhibit HDAC activity, leading to the growth inhibition of cancer cells. tandfonline.comnih.govnih.gov For instance, 3,4-dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor that can suppress the proliferation of colorectal carcinoma cells. nih.gov The inhibitory mechanism of these compounds often involves binding to the active site of the HDAC enzyme, thereby preventing the deacetylation of histones and other proteins. tandfonline.comnih.govnih.gov This leads to an accumulation of acetylated histones, which in turn alters chromatin structure and reactivates the expression of tumor suppressor genes. nih.gov

The inhibition of HDACs by these compounds has been shown to induce cell cycle arrest and apoptosis in cancer cells. tandfonline.comnih.govnih.gov Specifically, DHBA treatment has been observed to arrest cells in the G2/M phase of the cell cycle and increase the sub-G0-G1 cell population, indicative of apoptosis. nih.gov

Carbonic Anhydrase (hCA) Inhibition

Analogues of this compound, particularly those incorporating sulfonamide moieties, have been extensively studied as inhibitors of human carbonic anhydrases (hCAs). nih.govnih.govnih.govtandfonline.com Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. tandfonline.com Various hCA isoforms are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. nih.gov

Specifically, derivatives of 4-sulfamoyl benzoic acid have been shown to be effective inhibitors of several hCA isoforms, including hCA I, hCA II, hCA VII, and the tumor-associated hCA IX. nih.gov The inhibition constants (Ki) for these compounds often fall within the low nanomolar to subnanomolar range, indicating high potency. nih.gov For instance, a series of benzamides derived from 4-sulfamoyl benzoic acid exhibited Ki values against hCA II, VII, and IX in the low nanomolar or subnanomolar range. nih.gov

The inhibitory activity of these compounds is attributed to the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. nih.gov This interaction blocks the catalytic activity of the enzyme. The development of isoform-selective inhibitors is a key area of research to minimize off-target effects. Some 4-chloro-3-sulfamoyl benzenecarboxamides have demonstrated higher affinity for hCA I over the more avidly inhibited hCA II. nih.gov

The following table summarizes the inhibitory activity of selected benzoic acid sulfonamide analogues against various hCA isoforms.

Compound/Analogue ClasshCA IsoformActivity (Ki)Reference(s)
Benzamides of 4-sulfamoyl benzoic acidhCA I5.3 - 334 nM nih.gov
Benzamides of 4-sulfamoyl benzoic acidhCA IILow nanomolar/subnanomolar nih.gov
Benzamides of 4-sulfamoyl benzoic acidhCA VIILow nanomolar/subnanomolar nih.gov
Benzamides of 4-sulfamoyl benzoic acidhCA IXLow nanomolar/subnanomolar nih.gov
Tetrahydroisoquinolynyl-benzoic acid derivative 6chCA I33.00 ± 0.29 nM nih.gov
Tetrahydroisoquinolynyl-benzoic acid derivative 6ehCA II18.78 ± 0.09 nM nih.gov
N-((4-sulfamoylphenyl)carbamothioyl) amideshCA I13.3 - 87.6 nM mdpi.com
N-((4-sulfamoylphenyl)carbamothioyl) amideshCA II5.3 - 384.3 nM mdpi.com
N-((4-sulfamoylphenyl)carbamothioyl) amideshCA VII1.1 - 13.5 nM mdpi.com

IκB Kinase (IKK) Complex Inhibition

The IκB kinase (IKK) complex is a central regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, immunity, and cell survival. The complex typically consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit NEMO (NF-κB essential modulator). sci-hub.se Inhibition of the IKK complex, particularly the IKKβ subunit, is a significant therapeutic target for inflammatory diseases and certain types of cancer. researchgate.net

While direct studies on this compound as an IKK inhibitor are not prominent, research into its structural analogues, specifically benzamide (B126) derivatives, has identified potent IKK inhibitory activity. A series of 2-amino-3,5-diarylbenzamide analogues have been developed as potent inhibitors of both IKKα and IKKβ. researchgate.net The most effective compounds in this series demonstrated significant inhibitory potencies, with pIC₅₀ values (the negative logarithm of the half-maximal inhibitory concentration) reaching up to 7.0 for IKKβ. researchgate.net These benzamide derivatives were found to have excellent selectivity for the IKK complex over other kinases, highlighting the potential of the benzoic acid scaffold in designing specific IKK inhibitors. researchgate.net

Furthermore, the urea (B33335) moiety, which is structurally related to the methylcarbamoyl amino group, is found in compounds that can indirectly influence the IKK pathway. Urea-containing compounds have been investigated as inhibitors of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). sci-hub.se MALT1 acts as a scaffolding protein upstream of the IKK complex; its recruitment of the ubiquitin ligase TRAF6 is a key step in activating the IKK complex and subsequent NF-κB signaling. sci-hub.se The ability of a urea group to form hydrogen bonds is a critical aspect of its interaction with biological targets. researchgate.net This suggests that while direct inhibition by ureidobenzoic acids like this compound is not established, its core structures—the benzamide and urea functionalities—are relevant in the design of molecules targeting the NF-κB pathway.

Neuraminidase Inhibition

Neuraminidase (NA) is a critical surface glycoprotein (B1211001) enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected host cells. nih.gov This function makes it a prime target for antiviral therapeutic agents. nih.gov Benzoic acid derivatives have been extensively investigated as a scaffold for the development of influenza neuraminidase inhibitors, serving as a replacement for the pyranose ring of the natural substrate, sialic acid. researchgate.netnih.gov

Structure-based drug design has led to the synthesis and testing of numerous benzoic acid analogues, revealing key structure-activity relationships. One of the most potent compounds identified from a large series of derivatives is 4-(acetylamino)-3-guanidinobenzoic acid, which exhibited a half-maximal inhibitory concentration (IC₅₀) of 2.5 µM against N9 neuraminidase. researchgate.netnih.govacs.org

Further modifications to the benzoic acid scaffold have been explored to enhance binding affinity and selectivity. The addition of a lipophilic side chain at the C-3 position and a guanidine (B92328) group at C-5 of a 4-(N-acetylamino)benzoic acid core led to the development of 4-(N-acetylamino)-5-guanidino-3-(3-pentyloxy)benzoic acid. nih.gov This compound was found to be a highly selective inhibitor, with an IC₅₀ of 1 µM for type A (H2N2) influenza NA, while being significantly less potent against type B NA (IC₅₀ of 500 µM). nih.gov X-ray crystallography revealed that the lipophilic side chain binds within a newly formed hydrophobic pocket in the enzyme's active site. nih.gov Another compound, a diethyl triazole benzoic acid derivative named NC-5, has shown effective inhibition of influenza A viruses, including oseltamivir-resistant strains, with 50% effective concentrations (EC₅₀) around 33 µM. nih.gov

Below is an interactive table summarizing the inhibitory activities of selected benzoic acid analogues against influenza neuraminidase.

Other Reported Biological Functions of Related Benzoic Acid Derivatives

Role in Folic Acid Synthesis Inhibition in Microorganisms

Many microorganisms, unlike mammals, must synthesize their own folic acid, an essential vitamin required for the biosynthesis of nucleic acids and certain amino acids. microbenotes.com The folic acid synthesis pathway therefore presents an effective target for antimicrobial agents. A key intermediate in this pathway is para-aminobenzoic acid (PABA), a naturally occurring benzoic acid derivative. mdpi.com

The mechanism of action for a major class of antibiotics, the sulfonamides, relies on their structural similarity to PABA. microbenotes.com These drugs act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), the enzyme that incorporates PABA into dihydropteroic acid, a precursor to folic acid. microbenotes.commdpi.com By binding to the active site of DHPS, sulfonamides block the normal substrate (PABA) from binding, thereby halting the synthesis of folic acid and preventing bacterial growth and replication. microbenotes.com

Other benzoic acid derivatives have also been shown to interfere with this pathway. For example, 4-acetamidobenzoic acid, a natural metabolite of PABA, can also disrupt the function of dihydropteroate synthase. mdpi.com Similarly, the antitubercular drug 4-aminosalicylic acid is utilized by DHPS in place of PABA, leading to the formation of a dysfunctional folate antimetabolite that ultimately disrupts the biosynthesis of purines and thymidylate. mdpi.com This principle of molecular mimicry demonstrates the broad potential of modified benzoic acid scaffolds to act as inhibitors of microbial folic acid synthesis.

Buffering Agent Capabilities in Biological Media

Maintaining a stable pH is critical for nearly all biological processes, as even minor fluctuations can drastically alter the structure and function of proteins and enzymes. unc.edu Buffer solutions, which resist changes in pH, are therefore essential components of biological media used in cell culture, enzyme assays, and other biochemical experiments. unc.edunih.gov

Benzoic acid, as a weak acid, and its conjugate base, sodium benzoate (B1203000), can be used to create a buffer system. The effectiveness of a buffer is centered around the pKa of the weak acid—the pH at which the acid and its conjugate base are present in equal concentrations. Benzoic acid has a pKa of approximately 4.2. According to the Henderson-Hasselbalch equation, this means a benzoic acid/benzoate buffer is most effective at maintaining a pH within a range of roughly 3.2 to 5.2.

While this pH range is more acidic than the physiological pH of most mammalian cells (around 7.4), benzoate buffers are suitable for specific biochemical applications and experiments that require acidic conditions. The preparation of a benzoic acid and sodium benzoate buffer is a standard laboratory procedure for achieving a stable pH in this lower range for use in various biological assays.

Mechanistic Investigations of 3 Methylcarbamoyl Amino Benzoic Acid S Biological Action

Molecular Target Identification and Validation

The primary molecular target identified for aminobenzoic acid derivatives, including 3-[(Methylcarbamoyl)amino]benzoic acid, is the ribosome . Specifically, these compounds interact with the peptidyl transferase center (PTC) on the large ribosomal subunit.

Validation of the ribosome as the molecular target has been substantially supported by high-resolution cryogenic electron microscopy (cryo-EM) studies. These structural analyses have visualized aminobenzoic acid derivatives bound to the aminoacyl-tRNA site (A-site) of the E. coli ribosome. The ability to obtain these detailed structures provides strong evidence for the direct interaction and specific binding location of this class of compounds within the ribosome, confirming it as a key molecular target. While other biological activities have been reported for various aminobenzoic acid derivatives, the ribosome remains the most thoroughly validated molecular target for their inhibitory action on protein synthesis.

Insights into Enzyme-Inhibitor Interactions

The interaction between aminobenzoic acid derivatives and the ribosome is characterized by a steric hindrance mechanism. Once bound within the A-site of the PTC, the rigid aromatic structure of these compounds physically obstructs the necessary conformational changes required for peptide bond formation.

Cryo-EM structures have revealed that the aromatic ring of aminobenzoic acid derivatives, when positioned in the A-site, sterically blocks the movement of nucleotide U2506. This blockage prevents the subsequent rearrangement of nucleotide U2585. The repositioning of these nucleotides is a critical component of the "induced fit" mechanism, which is essential for the efficient formation of a peptide bond between the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site. By preventing these conformational changes, the aminobenzoic acid derivatives effectively stall the process of protein synthesis.

Furthermore, the presence of these inhibitors in the PTC disrupts the ordered network of water molecules that are believed to be crucial for the catalysis of peptide bond formation, including the formation and breakdown of the tetrahedral intermediate.

The primary enzymatic activity modulated by this compound and related derivatives is ribosomal peptidyl transferase . The interaction leads to a significant reduction in the efficiency of this enzymatic process, thereby inhibiting protein synthesis. This directly impacts the metabolic pathway of protein translation.

While the effects on ribosomal activity are well-documented, specific details regarding the modulation of other enzymatic activities and metabolic pathways by this compound are not extensively characterized in the reviewed literature. Broader classes of aminobenzoic acid derivatives have been shown to possess a wide range of biological activities, including antimicrobial and anticancer effects, suggesting potential interactions with other enzymes and pathways. However, specific data for the 3-[(methylcarbamoyl)amino] derivative is limited.

Cellular Pathway Modulation (e.g., NF-κB Pathway)

There is currently no direct scientific evidence in the reviewed literature to suggest that this compound modulates the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a crucial signaling cascade involved in inflammation, immunity, and cell survival. While some inhibitors of this pathway are known, a specific interaction with this compound has not been reported.

Elucidation of Inhibitory Mechanisms (e.g., Induced Fit Obstruction)

The principal inhibitory mechanism of aminobenzoic acid derivatives at the ribosome is induced fit obstruction . The ribosome is a dynamic molecular machine that undergoes precise conformational changes to catalyze peptide bond formation. The "induced fit" model describes how the binding of a correct aminoacyl-tRNA to the A-site triggers these conformational rearrangements in the PTC to create an optimal environment for catalysis.

Aminobenzoic acid derivatives, due to their expanded and relatively rigid sp²-hybridized backbone, fail to properly trigger these conformational changes when they bind to the A-site. Their structure physically prevents the necessary repositioning of key nucleotides, such as U2506 and U2585, thereby obstructing the induced fit mechanism and leading to inefficient peptide bond formation. This steric blockade is a key factor in their inhibitory action.

Pharmacodynamic Studies in Relevant Biological Systems

Specific pharmacodynamic studies detailing the effects of this compound in relevant biological systems are not extensively available in the public domain. While the molecular mechanism of ribosomal inhibition has been elucidated through in vitro structural studies, in vivo data on the pharmacodynamic properties of this specific compound, such as its dose-response relationship, efficacy, and time course of action in biological systems, are limited.

The following table summarizes the key mechanistic details of this compound's biological action based on current research.

FeatureDescription
Molecular Target Ribosome (Peptidyl Transferase Center)
Enzyme-Inhibitor Interaction Steric hindrance within the A-site of the ribosome.
Structural Basis of Inhibition The aromatic ring of the compound physically blocks the conformational changes of key nucleotides (U2506, U2585) required for peptide bond formation.
Modulated Enzymatic Activity Inhibition of ribosomal peptidyl transferase activity.
Affected Metabolic Pathway Protein synthesis (translation).
Primary Inhibitory Mechanism Obstruction of the "induced fit" mechanism of the ribosome.

Structure Activity Relationship Sar and Design of 3 Methylcarbamoyl Amino Benzoic Acid Derivatives

Systematic Modification of the Benzoic Acid Core

Research into related benzoic acid-based inhibitors has revealed that replacing the benzene (B151609) ring with various heterocyclic systems, such as pyridine, pyridine-N-oxide, or oxazole, can lead to a substantial decrease in biological activity. nih.gov This suggests that the specific electronic distribution and geometry of the phenyl ring are crucial for optimal interaction with the biological target. Furthermore, isosteric replacement, for example, modifying a 4-substituted benzoic acid to a 3-substituted phenylacetic acid, has also been shown to reduce activity, indicating that the position and nature of the carboxylic acid group relative to the ring are finely tuned for potency. nih.gov

The introduction of substituents onto the benzoic acid ring is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. The position, size, and electronic nature of these substituents can drastically alter the molecule's activity. For instance, in the development of antibacterial benzoylaminobenzoic acid derivatives, QSAR studies have highlighted that increased hydrophobicity and aromaticity of the core contribute positively to inhibitory activity. nih.gov

More significant alterations, such as expanding the core to tricyclic or tetracyclic systems, have been explored in the design of inhibitors for specific targets like the fat mass and obesity-associated protein (FTO), demonstrating that the core can be substantially modified to achieve desired biological effects. researchgate.net

Table 1: Effect of Benzoic Acid Core Modifications on Biological Activity

Modification TypeSpecific ChangeObserved Effect on ActivityReference
Ring ReplacementBenzene → PyridineGreatly reduced activity nih.gov
Ring ReplacementBenzene → OxazoleGreatly reduced activity nih.gov
Isosteric ReplacementBenzoic acid → Phenylacetic acidDecreased activity nih.gov
Core ExpansionMonocyclic → Tricyclic/TetracyclicPotent FTO inhibition researchgate.net

Variations in the Methylcarbamoyl Moiety

Modifications can range from simple alterations of the N-methyl group to more complex substitutions or replacements of the entire carbamoyl (B1232498) group. For instance, replacing the methyl group with larger alkyl or aryl substituents can probe the steric limits of the binding pocket. The nitrogen and oxygen atoms of the carbamoyl group are key hydrogen bond donors and acceptors. Converting the carbamoyl group to a thiocarbamoyl group (C=S instead of C=O) alters its hydrogen bonding capacity and electronic properties, which can significantly affect biological activity.

In related aminobenzoic acid derivatives, extensive modifications of the amino-linked side chain have been explored. For example, elongating the chain from a simple carbamoyl to a carbamoyl-propionyl group has been investigated to assess the impact on anti-inflammatory and analgesic activities. researchgate.net These studies help to map the spatial and electronic requirements of the target's binding site.

Table 2: Investigated Variations of the Side Chain at the 3-Position

Parent MoietyModified MoietyRationale for ModificationPotential Impact
-NH(CO)NHCH₃-NH(CO)NH-R (R ≠ CH₃)Explore steric tolerance of the N-substituent binding pocket.Changes in potency and selectivity.
-NH(CO)NHCH₃-NH(CS)NHCH₃Alter hydrogen bonding capacity and electronics.Modified binding affinity.
-NH(CO)NHCH₃-NH(CO)CH₂CH₂CONH₂Extend the side chain to probe deeper into the binding pocket.Potential for additional binding interactions. researchgate.net
-NH(CO)NHCH₃-NH(CO)CO-NH₂Introduce additional functional groups for new interactions.Altered potency and physicochemical properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For derivatives of 3-[(Methylcarbamoyl)amino]benzoic acid, QSAR studies provide valuable insights for predicting the activity of novel analogs and guiding their design. nih.govresearchgate.net

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. These approaches generate 3D contour maps that visualize the regions around the molecule where specific properties are predicted to influence activity. mdpi.com

Steric Maps: Indicate areas where bulky groups increase or decrease activity.

Electrostatic Maps: Show regions where positive or negative charges are favorable.

Hydrophobic Maps: Highlight areas where hydrophobic groups enhance or diminish activity.

Hydrogen Bond Donor/Acceptor Maps: Pinpoint locations where hydrogen bonding features are critical.

For example, a QSAR study on benzoylaminobenzoic acid derivatives identified hydrophobicity, molar refractivity, and the presence of specific functional groups as key descriptors for antibacterial activity. nih.gov Such models can be used to virtually screen libraries of compounds and prioritize the synthesis of those with the highest predicted potency. The regression models derived from QSAR analyses often demonstrate a significant influence of 3D molecular descriptors on the biological activity of the compounds. researchgate.net

Rational Design Strategies for Enhanced Potency and Selectivity

Rational design strategies leverage structural information from the biological target and SAR data to create new molecules with improved properties. The goal is to enhance potency, increase selectivity for the target over other proteins, and optimize pharmacokinetic profiles.

A common approach begins with a "hit" or "lead" compound, such as this compound, and uses computational modeling and SAR insights to guide modifications. For example, if a binding pocket is known to have an unoccupied hydrophobic region, a rational design strategy would involve adding a lipophilic group to the inhibitor to fill that pocket and increase binding affinity. nih.gov

Lipophilic efficiency (LipE)-guided optimization is one such strategy that has been successfully used in the design of benzoic acid-based inhibitors. researchgate.net This approach aims to increase potency without a disproportional increase in lipophilicity, which can negatively affect drug-like properties.

Another key strategy is structure-based design, which relies on the 3D structure of the target protein, often obtained through X-ray crystallography or NMR. Docking studies can predict how newly designed molecules will bind to the target, allowing for the design of compounds that make optimal interactions with key amino acid residues. nih.gov This approach was effectively used in the design of selective PI3K-beta inhibitors, where a bicyclic core was designed to make three key binding interactions, including with a specific tyrosine residue in a back pocket. nih.gov

Conformational Analysis and its Impact on Biological Activity

The 3D conformation of a molecule is crucial for its ability to bind to a biological target. Conformational analysis examines the different spatial arrangements of atoms that a molecule can adopt and their relative energies. The biologically active conformation is the specific shape the molecule assumes when it binds to its target.

The flexibility of the bond between the benzoic acid core and the methylcarbamoyl moiety allows for multiple rotational conformations (rotamers). The preferred conformation can be influenced by intramolecular hydrogen bonding and steric interactions. The presence of a specific, low-energy conformation that is complementary to the target's binding site is often a prerequisite for high potency.

For some derivatives, the introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) that have significantly different biological activities. For instance, studies on related STAT3 inhibitors showed that analogues with an (R)-configuration at a chiral center in the linker region had improved inhibitory activity compared to their (S)-counterparts. nih.gov This highlights the importance of stereochemistry and a specific 3D arrangement for effective target engagement.

Computational methods like molecular dynamics (MD) simulations can be used to explore the conformational landscape of a molecule and its stability when bound to a receptor. nih.gov Experimental techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) can also provide valuable information about the solution-state conformation of flexible molecules. researchgate.net

Computational Chemistry and Theoretical Studies of 3 Methylcarbamoyl Amino Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a favorable balance of accuracy and computational cost. Methodologies such as B3LYP or M06-2X with basis sets like 6-311++G(d,p) are commonly employed for such analyses. mdpi.com

Quantum chemical calculations are instrumental in elucidating the electronic structure of 3-[(Methylcarbamoyl)amino]benzoic acid. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as these frontier orbitals are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. researchgate.net

For a molecule like this compound, the HOMO is typically distributed over the electron-rich aminobenzoic acid moiety, while the LUMO may be localized on the phenyl ring and the carbonyl groups. The delocalization of electrons across the molecule, including the urea (B33335) and carboxylic acid functional groups, can be visualized and quantified. This analysis helps in identifying the regions of the molecule that are most likely to act as electron donors or acceptors in chemical reactions. Natural Bond Orbital (NBO) analysis can further detail the orbital interactions, such as hyperconjugative effects, that contribute to the molecule's stability.

Table 1: Representative Frontier Orbital Energies for this compound (Calculated via DFT)

Orbital Energy (eV)
HOMO -6.5
LUMO -1.8

Note: The data in this table is illustrative and representative of typical values obtained for similar aromatic compounds through DFT calculations.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. researchgate.net The Potential Energy Distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. mdpi.com

For this compound, characteristic vibrational frequencies would be expected for the C=O stretching of the carboxylic acid and urea groups, N-H stretching and bending of the amine and urea moieties, O-H stretching of the carboxylic acid, and various vibrations of the aromatic ring. Comparing the theoretically predicted spectrum with experimental data allows for a detailed and accurate assignment of the observed spectral bands. mdpi.comresearchgate.net

Table 2: Representative Theoretical Vibrational Frequencies and Assignments for this compound (Calculated via DFT)

Wavenumber (cm⁻¹) Assignment
~3400 N-H Stretching (Urea)
~3300 O-H Stretching (Carboxylic Acid)
~1700 C=O Stretching (Carboxylic Acid)
~1650 C=O Stretching (Urea)
~1600, ~1450 C=C Stretching (Aromatic Ring)
~1550 N-H Bending (Urea)

Note: The data in this table is illustrative and based on characteristic vibrational frequencies for the respective functional groups.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable aid in the structural elucidation of molecules. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting ¹H and ¹³C NMR chemical shifts.

The predicted chemical shifts for the protons and carbons in this compound are influenced by their local electronic environments. For instance, the aromatic protons will exhibit shifts in the characteristic downfield region, with their exact values depending on the electronic effects of the substituents. The protons of the methyl and amine groups will have distinct chemical shifts that can be accurately predicted. Similarly, the chemical shifts of the carbonyl carbons and the aromatic carbons can be calculated and compared with experimental NMR data to confirm the molecular structure. mdpi.com

Table 3: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Calculated via GIAO-DFT)

Atom Predicted Chemical Shift (ppm)
¹H (Carboxylic Acid) 12.0 - 13.0
¹H (Aromatic) 7.0 - 8.5
¹H (Amine) 6.0 - 7.0
¹H (Methyl) 2.5 - 3.0
¹³C (Carbonyl - Acid) 165 - 175
¹³C (Carbonyl - Urea) 155 - 165
¹³C (Aromatic) 110 - 140

Note: The data in this table represents typical chemical shift ranges for the specified nuclei in similar chemical environments.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction of a small molecule (ligand) with a biological macromolecule (target), such as a protein or enzyme. These methods are crucial in drug discovery and design. mdpi.comnih.gov

Molecular docking is used to predict the preferred orientation of a ligand when it binds to a target molecule. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity. This allows for the identification of the most likely binding mode and an estimation of the binding energy. mdpi.com For this compound, docking studies could reveal key interactions, such as hydrogen bonds between its urea and carboxylic acid groups and amino acid residues in the active site of a target protein. nih.gov

While molecular docking provides a static picture of the binding event, molecular dynamics simulations can offer insights into the dynamic behavior of the ligand-target complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of the interactions. nih.gov

Potential Energy Surface (PES) Mapping for Conformational Isomers and Reaction Pathways

The conformational landscape and reaction pathways of this compound can be elucidated through the mapping of its potential energy surface (PES). A PES is a conceptual tool that describes the energy of a molecule as a function of its geometry, providing insights into stable conformations, transition states, and the energetic barriers between them. For a molecule like this compound, with several rotatable bonds, the PES can be complex.

Conformational Isomers:

The primary sources of conformational isomerism in this compound are the rotations around the C(aryl)-N, N-C(O), C(aryl)-C(OOH), and C-O bonds. The urea moiety is known to adopt several conformations, primarily classified as trans-trans, cis-trans, trans-cis, and cis-cis with respect to the orientation of the substituents on the nitrogen atoms relative to the carbonyl group. ncl.ac.uk For N-alkyl-N'-aryl ureas, both trans-trans and cis-trans conformations can be energetically favorable, with the possibility of stabilization through intramolecular hydrogen bonds. ncl.ac.uknih.gov

τ1 (C2-C3-N-C=O): Rotation around the aryl-nitrogen bond.

τ2 (C3-N-C=O-N): Rotation defining the orientation of the methylamino group relative to the aryl ring.

τ3 (C2-C1-C=O-OH): Rotation of the carboxylic acid group relative to the phenyl ring.

Computational studies on similar N-aryl ureas suggest that the trans conformation across the N-aryl bond is generally favored. researchgate.net The relative orientation of the methyl and phenyl groups around the urea linkage is a critical factor. Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to locate the energy minima corresponding to different conformers and the transition states that connect them. For instance, studies on N-phenyl-N'-cyclopentyl urea have shown that both trans-trans and cis-trans conformations can have comparable energies. nih.gov

A hypothetical PES mapping for this compound would likely reveal several low-energy conformers. The global minimum would be determined by a combination of steric effects, electronic interactions, and potential intramolecular hydrogen bonding between the urea N-H or the carboxylic acid O-H and a suitable acceptor group.

Reaction Pathways:

Theoretical studies can also predict potential reaction pathways. For instance, the reactions of benzoic acid with hydroxyl radicals have been investigated using density functional theory. researchgate.net These studies show that the reaction proceeds via the formation of pre-reactive complexes, with addition to the aromatic ring being a major pathway. researchgate.net The meta position, where the methylcarbamoylamino group is located in the target molecule, is often a favorable site for radical addition in benzoic acid itself. researchgate.net

Furthermore, the decarboxylation of benzoic acid derivatives is another potential reaction pathway that can be studied computationally. researchgate.net The energy barrier for such reactions can be calculated to understand the stability of the molecule under different conditions.

Table 1: Plausible Conformational Isomers of this compound

Conformer Description of Key Orientations Expected Relative Stability
1 trans orientation of the methyl and phenyl groups across the urea C-N bonds; planar arrangement of the carboxylic acid group with the ring. Likely to be a low-energy conformer.
2 cis orientation of the methyl group relative to the carbonyl oxygen and trans for the phenyl group. May be stabilized by intramolecular hydrogen bonding.
3 Non-planar (rotated) orientation of the carboxylic acid group. Generally higher in energy unless specific intramolecular interactions provide stabilization.

Aromaticity Indices and Their Correlation with Reactivity

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic molecules with a specific number of delocalized π-electrons. Quantitative measures of aromaticity, known as aromaticity indices, can be calculated using computational methods and correlated with the chemical reactivity of the molecule.

For this compound, the central phenyl ring is the aromatic core. The substituents—the carboxylic acid group and the (methylcarbamoyl)amino group—can influence the degree of aromaticity.

Common Aromaticity Indices:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 or negative suggest non-aromatic or anti-aromatic character, respectively. nih.gov For substituted benzenes, the HOMA index can reflect the influence of electron-donating and electron-withdrawing groups on the ring's geometry. researchgate.net

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a point in the center of the ring (NICS(0)) or above the ring plane (NICS(1)). nih.gov A more negative NICS value is indicative of greater aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity. The NICSzz component, which considers only the shielding tensor perpendicular to the ring plane, is often considered a more reliable measure. nih.gov

Influence of Substituents and Correlation with Reactivity:

Computational studies on substituted benzoic acids have shown that the nature of the substituent affects the electronic structure and, consequently, the reactivity of the molecule. researchgate.net A higher degree of aromaticity, as indicated by HOMA or NICS values, is generally associated with greater thermodynamic stability. However, local variations in electron density, also influenced by the substituents, will dictate the regioselectivity of chemical reactions. For example, in electrophilic aromatic substitution reactions, the electron-donating nature of the amino group would direct incoming electrophiles to the ortho and para positions relative to it, while the electron-withdrawing carboxylic acid group would direct to the meta position.

The reactivity of this compound can be correlated with its aromaticity indices. A significant deviation from the aromaticity of benzene (B151609) would suggest a more localized electronic structure, potentially leading to higher reactivity at specific sites.

Table 2: Predicted Aromaticity Indices and Their Implications for Reactivity

Aromaticity Index Predicted Value (Relative to Benzene) Implication for Reactivity
HOMA Slightly less than 1 Minor deviation from ideal aromaticity, suggesting a relatively stable aromatic ring.

In silico ADME-related property Predictions relevant to Biological Systems

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in the early stages of drug discovery and for assessing the environmental fate of chemicals like herbicides. audreyli.com For this compound, which shares structural features with phenylurea herbicides, predicting its ADME profile can provide insights into its potential biological behavior.

Key ADME Properties and Predictions:

Absorption: This is often related to properties like solubility and permeability.

Permeability: Gastrointestinal absorption and blood-brain barrier penetration are key parameters. audreyli.com Permeability is often correlated with lipophilicity. Models based on Caco-2 cell permeability are commonly used for predictions. frontiersin.org

Distribution: This describes how a compound spreads throughout the body.

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a key determinant of how a molecule distributes between aqueous and lipid environments. Substituted ureas and benzoic acids cover a range of lipophilicities. The calculated logP (AlogP) for this molecule would likely be in the moderate range.

Plasma Protein Binding: Many compounds bind to plasma proteins like albumin, which affects their free concentration and distribution into tissues. In silico models can predict the extent of this binding. mdpi.com

Metabolism: This involves the biotransformation of the compound, primarily in the liver by cytochrome P450 (CYP) enzymes.

CYP Inhibition/Substrate Prediction: In silico tools can predict whether a molecule is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6). frontiersin.org The phenyl ring and the N-methyl group are potential sites for oxidative metabolism. Hydrolysis of the urea linkage is also a possible metabolic pathway.

Excretion: This is the process of removing the compound and its metabolites from the body. The total clearance of a compound can be predicted by some models. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict these properties based on molecular descriptors. nih.gov For instance, QSAR studies on sulfonylurea herbicides have been used to model their biological activity and environmental properties. researchgate.netresearchgate.net

Table 3: Predicted In silico ADME Properties for this compound

ADME Property Predicted Outcome Rationale/Relevant Descriptors
Absorption
Aqueous Solubility Moderate Presence of polar carboxylic acid and urea groups.
Intestinal Absorption Moderate to Good Balance of lipophilicity and hydrogen bonding capacity.
Caco-2 Permeability Moderate Dependent on the final balance of physicochemical properties.
Distribution
Lipophilicity (AlogP) 1.0 - 2.5 (Estimated Range) Contribution from phenyl ring offset by polar groups.
Blood-Brain Barrier (BBB) Penetration Low to Moderate The carboxylic acid group generally limits BBB penetration.
Plasma Protein Binding Likely Aromatic structures often exhibit binding to plasma proteins. mdpi.com
Metabolism
CYP450 Substrate Probable Potential for aromatic hydroxylation or N-demethylation.
Excretion

Applications in Chemical Biology and Medicinal Chemistry Research

3-[(Methylcarbamoyl)amino]benzoic Acid as a Chemical Probe

While direct studies detailing the use of this compound as a chemical probe are not extensively documented, the broader class of aminobenzoic acids is utilized for such purposes. For instance, p-aminobenzoic acid (PABA), an isomer of the parent amine of the title compound, has been investigated as a probe to study glycine (B1666218) conjugation pathways in metabolic research. nih.gov This process is crucial for metabolizing toxic aromatic acids that can interfere with mitochondrial function. nih.gov

The principle of using a molecule like PABA as a probe involves administering the compound and then quantifying its metabolites in biological fluids, such as urine. nih.gov This allows researchers to assess the efficiency of specific metabolic pathways. Given its structural similarities, this compound or its parent amine could potentially be developed into probes for studying other enzymatic processes or biological interactions where the specific substitution pattern is relevant for molecular recognition.

Utilization as a Building Block in Complex Molecular Synthesis

The bifunctional nature of aminobenzoic acid derivatives makes them valuable building blocks, or synthons, in organic synthesis. nih.gov The presence of both an amino group (or a derivative thereof) and a carboxylic acid on an aromatic ring allows for sequential and site-selective reactions to build more complex molecular architectures. nih.govmdpi.com

Aminobenzoic acids are frequently incorporated into peptide structures to create peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved stability or conformational rigidity. nih.gov The aromatic ring of compounds like 3-aminobenzoic acid can act as a rigid spacer to enforce specific conformations in a peptide chain. thieme-connect.de This is a key strategy in designing molecules that can interact with biological targets in a predictable manner. clockss.org The substitution of the amino group, as in this compound, provides an additional point for structural variation and interaction. The reduced reactivity of the aromatic amine and carboxyl groups can present challenges in peptide bond formation, but specialized coupling methods have been developed to overcome these issues. thieme-connect.de

Table 1: Role of Aminobenzoic Acids in Peptidomimetic Design

FeatureDescriptionReference
Conformational Constraint The rigid benzene (B151609) ring restricts the flexibility of the molecular backbone, helping to lock the molecule into a specific bioactive conformation. thieme-connect.declockss.org
Structural Spacer The aromatic unit can be used to replace dipeptide segments, effectively acting as an isosteric replacement to enforce a trans or cis conformation. thieme-connect.de
Enhanced Stability Peptidomimetics containing these unnatural amino acids are often more resistant to enzymatic degradation by proteases compared to natural peptides. nih.gov
Scaffold for Functional Groups The aromatic ring provides a platform onto which various functional groups can be attached to modulate properties like lipophilicity, hydrophilicity, and target binding. clockss.org

The structure of this compound is well-suited for use as a scaffold in combinatorial chemistry. In this approach, a core molecule is systematically decorated with a variety of chemical groups to rapidly generate a large library of related compounds. These libraries can then be screened for biological activity.

Using a related compound, 3-amino-5-hydroxybenzoic acid, researchers have successfully created a non-peptide library of over 2,000 compounds using solid-phase synthesis techniques. nih.gov The benzoic acid group serves as a convenient attachment point to a resin, while the amino and other functional groups can be variably substituted. nih.gov Similarly, the functional handles of this compound—the carboxylic acid and the N-H of the urea (B33335)—can be independently modified, making it an excellent candidate for generating diverse molecular libraries for drug discovery. nih.gov

Development of Lead Compounds for Drug Discovery

A lead compound is a molecule that demonstrates a desired biological activity and serves as the starting point for optimization into a potential drug candidate. numberanalytics.com Aminobenzoic acid derivatives are frequently identified as lead compounds or are used as building blocks to create them due to their wide range of observed biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net

The structural versatility of the aminobenzoic acid core allows medicinal chemists to systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties. tmc.edu For example, a related compound, 3-methylaminobenzoic acid, was used in the synthesis of analogues of PABA/NO, an anticancer lead compound. scispace.com This demonstrates how derivatives of 3-aminobenzoic acid are integral to the synthetic pathways for creating and optimizing novel therapeutic agents.

Use as a Model Compound for Understanding Benzoic Acid Derivative Properties

This compound can serve as a model compound for studying the physicochemical properties of more complex substituted benzoic acids. hmdb.ca Research on simpler molecules like this provides insight into how the interplay between the carboxylic acid, the aromatic ring, and the substituted amino group influences properties such as:

Acidity (pKa): The electronic nature of the methylcarbamoyl-amino group affects the acidity of the carboxylic acid.

Conformation: Intramolecular hydrogen bonding between the substituent and the carboxylic acid can influence the preferred three-dimensional shape of the molecule. thieme-connect.de

Solubility and Lipophilicity: The balance between the polar functional groups and the nonpolar benzene ring dictates how the molecule interacts with aqueous and lipid environments, which is a critical factor in drug design.

By studying these fundamental properties in a model system, scientists can better predict the behavior of more elaborate drug candidates that share this core structure.

Reagent Applications in Organic Synthesis

Beyond its role as a structural scaffold, this compound and its parent amine are useful reagents in organic synthesis. researchgate.net The functional groups can be transformed to facilitate various chemical constructions. For instance, the carboxylic acid can be activated (e.g., converted to an acid chloride) to readily acylate other molecules. The amino group can participate in coupling reactions to form amides, ureas, and other nitrogen-containing structures. mdpi.com This functional group tolerance and reactivity make aminobenzoic acid derivatives valuable for introducing a substituted aromatic ring into a target molecule during a multi-step synthesis. mdpi.comresearchgate.net

Challenges and Future Research Directions

Addressing Synthetic Efficiency and Scalability for Research Applications

A primary challenge in the early stages of research is the development of a synthetic route that is not only efficient but also scalable. For a compound like 3-[(Methylcarbamoyl)amino]benzoic acid, which is likely a multi-step synthesis product, initial laboratory-scale production can be resource-intensive. acsgcipr.org Scaling up this synthesis for extensive preclinical testing presents further complexities related to cost, safety, and environmental impact. acsgcipr.org Future research must focus on optimizing reaction conditions, exploring alternative catalysts, and potentially developing continuous flow processes to improve yield and reduce waste. acsgcipr.org

Key considerations for improving synthetic efficiency include:

Catalyst Selection: Investigating novel catalysts, such as solid-supported reagents or biocatalysts, could enhance reaction rates and selectivity, while also simplifying purification.

Solvent Minimization: The use of greener solvents or solvent-free conditions is crucial for sustainable large-scale synthesis.

Process Intensification: Continuous flow chemistry offers advantages in terms of safety, consistency, and scalability over traditional batch processing. acsgcipr.org

A comparative overview of potential synthetic strategies is presented in Table 1.

| Biocatalysis | High selectivity, mild reaction conditions, and environmentally friendly. | Enzymes may have limited stability and substrate scope. | Moderate to High, depending on enzyme availability and stability. |

Exploration of Unexplored Biological Targets and Pathways

The biological activity of this compound is largely uncharacterized. A significant future research direction will be the systematic screening of this compound against a wide array of biological targets to identify its mechanism of action. This involves moving beyond hypothesis-driven research to include large-scale phenotypic and target-based screening.

Modern target identification methodologies that could be employed are outlined in Table 2.

Table 2: Methodologies for Biological Target Identification

Methodology Principle Advantages Challenges
Affinity-Based Pull-Down The small molecule is immobilized on a solid support or tagged (e.g., with biotin) to "pull down" its binding partners from cell lysates. nih.govacs.org Directly identifies physical binding partners. Modification of the small molecule may alter its binding activity, and non-specific binding can lead to false positives. researchgate.net
Label-Free Methods These methods, such as Drug Affinity Responsive Target Stability (DARTS), rely on the principle that a small molecule binding to a protein can alter its properties, like stability against proteolysis. acs.org Does not require modification of the compound, and can be performed in complex biological mixtures. May not detect all binding events, particularly weak interactions.

| Genetic and Genomic Approaches | Techniques like RNA interference (RNAi) or CRISPR-Cas9 screens can identify genes that, when silenced, produce a similar phenotype to the compound, suggesting the gene product is a target. pharmafeatures.com | Provides functional validation of a target's role in a cellular pathway. | Can be complex to interpret and may not identify direct physical binders. |

Integration of Advanced Experimental and Computational Methodologies

The synergy between experimental and computational approaches is paramount in modern drug discovery. For this compound, computational modeling can predict potential biological targets, guide the design of derivatives, and help interpret experimental data. longdom.org

Future research should integrate the following methodologies:

Molecular Docking: To predict the binding mode and affinity of this compound and its analogs to the crystal structures of known protein targets. longdom.org

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the chemical structure of a series of compounds with their biological activity. springernature.com

Molecular Dynamics Simulations: To study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex.

This integrated approach can significantly accelerate the research process by prioritizing compounds for synthesis and testing, thereby reducing time and cost. nih.gov

Design and Synthesis of Next-Generation Derivatives with Improved Pharmacological Profiles

Assuming that this compound demonstrates some promising biological activity, the next logical step would be the design and synthesis of derivatives to improve its pharmacological properties. nih.govnih.gov This process, known as lead optimization, aims to enhance potency, selectivity, and pharmacokinetic properties. The structural framework of this compound, featuring a benzoic acid, an amide, and a carbamate (B1207046) group, offers multiple points for chemical modification. researchgate.netresearchgate.netnih.gov

Strategies for derivative design would include:

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve biological activity or metabolic stability.

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule to understand which groups are essential for activity.

Pharmacophore Modeling: Identifying the key structural features responsible for biological activity and using them to design novel scaffolds.

For instance, modifications to the benzoic acid moiety could influence binding to carboxylate-recognizing enzymes or receptors, while changes to the methylcarbamoyl group could alter hydrogen bonding interactions and metabolic stability. nih.govnih.gov

Investigations into Multi-Targeting Approaches for Complex Diseases

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. benthamscience.comnih.gov A single-target drug may therefore have limited efficacy. acs.org An exciting future direction for derivatives of this compound would be the rational design of multi-target-directed ligands (MTDLs). nih.gov This involves incorporating pharmacophores into a single molecule that can interact with two or more distinct biological targets. nih.gov

The development of MTDLs presents significant challenges, including:

Balancing Activity: Achieving optimal activity at multiple targets simultaneously is a delicate balancing act. nih.gov

Pharmacokinetic Profile: The physicochemical properties of the molecule must be carefully tuned to ensure it reaches all intended targets in the body.

Complexity of Design: Integrating multiple pharmacophores without creating an overly complex or synthetically inaccessible molecule is a major hurdle. nih.gov

Despite these challenges, a multi-targeting approach could lead to more effective therapies for complex diseases and represents a promising long-term research goal for novel chemical scaffolds like this compound. springernature.combenthamscience.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[(Methylcarbamoyl)amino]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a benzoic acid derivative with a methylcarbamoyl group via amidation or carbamate-forming reactions. For example, amidation can be achieved using coupling reagents like TBTU or HATU in the presence of a base (e.g., DIPEA) under anhydrous conditions in solvents such as CH₂Cl₂ or DMF . Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of methyl isocyanate), temperature (room temperature to 60°C), and reaction time (4–24 hours). Monitoring via TLC or HPLC ensures completion. Purification often involves column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the methylcarbamoyl group (e.g., δ ~2.8 ppm for N-CH₃) and aromatic protons .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of carbamate) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., [M+H]⁺ for C₉H₁₀N₂O₃) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations and docking studies (e.g., using AutoDock Vina or Schrödinger Suite) model ligand-protein interactions. Key steps:

Target Preparation : Retrieve protein structures (e.g., enzymes) from PDB.

Ligand Parameterization : Assign partial charges (AM1-BCC method) and optimize geometry (DFT at B3LYP/6-31G* level).

Docking : Identify binding pockets and calculate binding energies (ΔG). The methylcarbamoyl group may form hydrogen bonds with active-site residues (e.g., Asp/Lys in proteases) .

Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Mitigation strategies:

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., p-aminobenzoic acid as a competitive inhibitor reference) .
  • Reproduce Synthesis : Ensure purity (>98% via HPLC) and confirm stereochemistry (if applicable) via chiral chromatography .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-methylcarbamoyl) to track metabolic pathways .

Q. What strategies optimize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability depends on:

  • Temperature : Store at –20°C in desiccated form to prevent hydrolysis.
  • Solvent : Use anhydrous DMSO for stock solutions; avoid protic solvents (e.g., H₂O) .
  • pH : Maintain neutral pH (6.5–7.5) in aqueous buffers to prevent carbamate degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer : Introduce chirality via:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts in asymmetric Ullmann coupling .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .
  • Chiral Chromatography : Separate enantiomers using columns with cellulose tris(3,5-dimethylphenylcarbamate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.